molecular formula C18H26N2O6P2 B14255297 Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate CAS No. 209624-10-2

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate

Cat. No.: B14255297
CAS No.: 209624-10-2
M. Wt: 428.4 g/mol
InChI Key: KDHNLPDUAXBZFE-UHFFFAOYSA-N
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Description

Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate is a chemical compound with the molecular formula C18H26N2O6P2 and a molecular weight of 428.356 g/mol It is known for its unique structure, which includes two bipyridine units linked by bisphosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours .

Industrial Production Methods

While specific industrial production methods for Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted bipyridine compounds .

Scientific Research Applications

Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate involves its ability to chelate metal ions through its bipyridine and bisphosphonate groups. This chelation process can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate (TEBP) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TEBP, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

TEBP is a bisphosphonate compound characterized by the presence of two phosphonate groups attached to a bipyridine moiety. The general structure can be represented as follows:

C14H18N2O4P2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_4\text{P}_2

This structure enables TEBP to interact with various biological systems, particularly through chelation with metal ions and interaction with biomolecules such as proteins and nucleic acids.

1. Metal Ion Chelation

TEBP exhibits strong chelating properties due to the bipyridine structure, allowing it to form stable complexes with transition metals. This property is crucial for its potential use in catalysis and drug delivery systems. The ability to stabilize metal ions enhances its reactivity in biological systems, potentially leading to therapeutic effects.

2. Antioxidant Activity

Research indicates that TEBP possesses antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound has shown efficacy in scavenging free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that TEBP exhibits cytotoxic effects on various cancer cell lines. For example, cytotoxicity assays using the MTT method revealed significant cell viability reduction in HeLa and MCF7 cells treated with TEBP compared to control groups. The selectivity towards cancer cells over normal cells suggests a potential therapeutic application in oncology.

Table 1: Summary of Biological Activities of TEBP

Activity TypeObservationsReference
AntioxidantEffective scavenging of DPPH radicals
CytotoxicitySignificant reduction in viability of cancer cells
Metal Ion BindingForms stable complexes with metal ions

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of TEBP on human cancer cell lines including HeLa (cervical carcinoma) and MCF7 (breast cancer). The results indicated that TEBP reduced cell viability by over 50% at concentrations above 50 µM. The selectivity index was calculated by comparing the IC50 values against normal cell lines, demonstrating higher toxicity towards cancer cells while sparing normal cells.

Properties

CAS No.

209624-10-2

Molecular Formula

C18H26N2O6P2

Molecular Weight

428.4 g/mol

IUPAC Name

5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine

InChI

InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3

InChI Key

KDHNLPDUAXBZFE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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